molecular formula C13H16N2 B8697838 4-Cyano-4-(o-tolyl)piperidine

4-Cyano-4-(o-tolyl)piperidine

Cat. No. B8697838
M. Wt: 200.28 g/mol
InChI Key: SXQORFLMYVJAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922722

Procedure details

4-(2-chlorophenyl)-4-cyanopiperidine or 4-(2-chlorophenyl)-4-(methoxycarbonyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([C:14]#[N:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.Cl[C:17]1C=CC=CC=1C1(C(OC)=O)CCNCC1>>[C:14]([C:8]1([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH3:17])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1(CCNCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1(CCNCC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C1(CCNCC1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.